![molecular formula C23H23ClN2O5 B2596980 7-Chloro-1-(5-methylfuran-2-yl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874397-69-0](/img/structure/B2596980.png)
7-Chloro-1-(5-methylfuran-2-yl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-1-(5-methylfuran-2-yl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C23H23ClN2O5 and its molecular weight is 442.9. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-1-(5-methylfuran-2-yl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-1-(5-methylfuran-2-yl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
This compound's utility in scientific research is showcased by its involvement in diverse chemical reactions and the synthesis of novel organic compounds. For instance, studies have elucidated its role in the ring-opening reaction of dioxane derivatives with cyclic secondary amines, leading to cyclization and the formation of stable cyclopentenyl derivatives (Šafár̆ et al., 2000). This reaction pathway highlights the compound's potential in creating new chemical structures with significant applications in medicinal chemistry and materials science.
Material Science Applications
In the realm of material science, the compound has been leveraged for the synthesis of new photoluminescent conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units, showcasing its utility in the development of novel materials with potential applications in electronics and photonics (Beyerlein & Tieke, 2000). These materials are of particular interest for their photoluminescent properties, offering prospects for their use in optoelectronic devices.
Pharmacological Synthesis
Moreover, the compound's structural features make it conducive for modifications leading to the synthesis of potential pharmacological agents. A notable example includes the synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its analogs, underscoring the compound's role in the development of new therapeutic agents (Rybka et al., 2017). This application signifies the compound's importance in medicinal chemistry, particularly in the search for new treatments for neurological disorders.
Organic Solar Cells
Additionally, the compound's derivatives have found applications in organic solar cells, exemplified by the synthesis of novel small molecular acceptors for organic solar cells based on isomeric cores of the diketopyrrolopyrrole (DPP) moiety. These materials, designed for use as electron acceptors in donor-acceptor bulk heterojunction organic solar cells, demonstrate the compound's utility in renewable energy technologies (Do et al., 2020).
Propriétés
IUPAC Name |
7-chloro-1-(5-methylfuran-2-yl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5/c1-14-3-5-18(30-14)20-19-21(27)16-13-15(24)4-6-17(16)31-22(19)23(28)26(20)8-2-7-25-9-11-29-12-10-25/h3-6,13,20H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWAEERRVJXRGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-(5-methylfuran-2-yl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2596897.png)
![2-[(2-chloroacetyl)-methylamino]-N-(4-chlorophenyl)acetamide](/img/structure/B2596898.png)

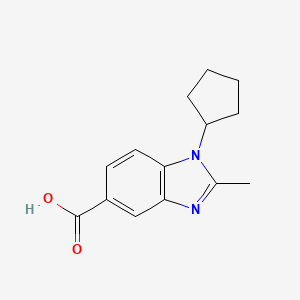
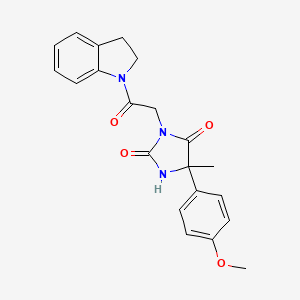
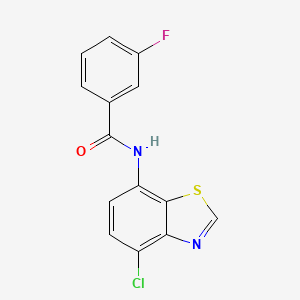
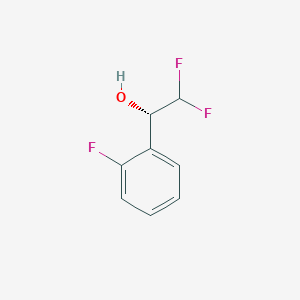
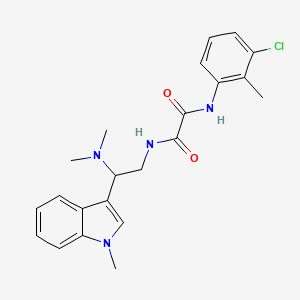

![N-(3-fluorophenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2596915.png)
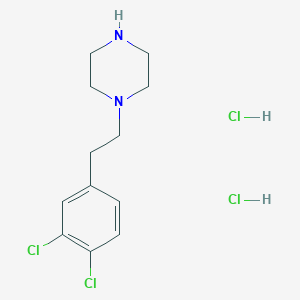


![9-(3-chloro-2-methylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2596920.png)